molecular formula C17H16ClN3O3 B2506033 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide CAS No. 2034351-23-8

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2506033
CAS No.: 2034351-23-8
M. Wt: 345.78
InChI Key: NDHWMZODEJZLAJ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-23-16-5-4-13(18)9-14(16)17(22)19-6-7-21-11-12(10-20-21)15-3-2-8-24-15/h2-5,8-11H,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHWMZODEJZLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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